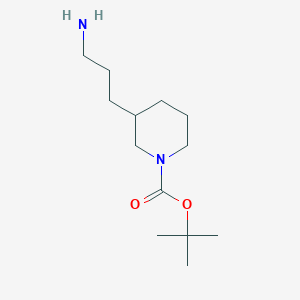

tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-(3-aminopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTYGHSVRUDXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Reagents

- Piperidine or 3-substituted piperidine derivatives.

- 3-Bromopropylamine or 3-chloropropylamine as the aminopropyl source.

- Di-tert-butyl dicarbonate (Boc2O) for Boc protection.

- Bases such as triethylamine or sodium bicarbonate.

- Solvents: dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

- Catalysts or additives such as 4-dimethylaminopyridine (DMAP) to enhance reaction rates.

Synthetic Route

A common synthetic route involves the following steps:

Alkylation of Piperidine:

The piperidine ring is alkylated at the 3-position with a suitable haloalkylamine (e.g., 3-bromopropylamine) under nucleophilic substitution conditions. This reaction is often performed in polar aprotic solvents like acetonitrile or THF, with a base to neutralize the generated acid.Protection of the Piperidine Nitrogen:

The free secondary amine of the piperidine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine at low to room temperature (0–25°C). The Boc group prevents undesired side reactions and stabilizes the molecule for further manipulation.Purification:

The crude product is purified via silica gel column chromatography using mixtures of hexane and ethyl acetate or by crystallization to afford tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate in high purity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Piperidine + 3-bromopropylamine + base | Acetonitrile/THF | 25–60°C | 4–12 hours | 70–85 | Base: triethylamine or NaHCO3 |

| Boc Protection | Di-tert-butyl dicarbonate + base (TEA/DMAP) | DCM | 0–25°C | 2–6 hours | 85–95 | Low temperature to avoid side reactions |

| Purification | Silica gel chromatography or crystallization | Hexane/ethyl acetate | Room temperature | N/A | N/A | Monitored by TLC/HPLC |

Aza-Michael Addition:

Some literature reports the synthesis of N-substituted piperidines via aza-Michael reactions using acrylonitrile derivatives followed by reduction and Boc protection steps. This method allows the introduction of the 3-aminopropyl side chain with good regioselectivity.Deprotection and Reprotection Strategies:

In some cases, tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate intermediates are deprotected under controlled conditions (e.g., treatment with bases at 50–120°C for 30 minutes to 5 hours) to yield the target amine derivative, followed by purification.

- The Boc protection proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the carbamate linkage.

- Alkylation involves nucleophilic substitution (SN2) at the haloalkylamine, attaching the aminopropyl side chain at the 3-position of the piperidine ring.

- Deprotection of the Boc group, when needed, is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) through protonation and cleavage of the carbamate bond.

- Reaction yields can be optimized by controlling stoichiometry, temperature, and reaction time. For instance, using 1.2 equivalents of Boc2O and catalytic amounts of DMAP improves the efficiency of the protection step.

- Maintaining anhydrous conditions during Boc protection is critical to prevent hydrolysis.

- Purity is typically confirmed by chromatographic methods (HPLC, TLC) and spectroscopic analyses (NMR, IR).

化学反応の分析

Types of Reactions: tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of:

- Amino Acids : Used as intermediates in the synthesis of various amino acids.

- Peptides : Facilitates the construction of peptide chains due to its functional groups that allow for further chemical modifications.

Biology

In biological research, tert-butyl 3-(3-aminopropyl)piperidine-1-carboxylate is employed to study:

- Enzyme Interactions : It acts as a substrate or inhibitor in enzyme-catalyzed reactions, helping to elucidate biochemical pathways.

- Cell Signaling : The compound can modulate receptor activity, impacting cellular signaling pathways involved in growth and differentiation.

Medicine

The pharmaceutical applications of this compound are extensive:

- Drug Development : It is utilized in the synthesis of drug candidates targeting neurological disorders and cancer therapies. Its structure allows for modifications that enhance pharmacological properties.

- Therapeutic Agents : The compound has been explored for its potential role in developing therapeutics for conditions like Alzheimer's disease .

Case Study 1: Drug Development

In a study focused on developing novel neuroprotective agents, this compound was synthesized as part of a larger library of compounds. The resulting derivatives were screened for their ability to inhibit specific enzymes associated with neurodegenerative diseases. Several derivatives exhibited promising results, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Inhibition

Research investigating enzyme inhibitors utilized this compound to explore its effects on specific metabolic pathways. The compound was shown to effectively inhibit target enzymes, leading to altered metabolic profiles in cell cultures. This study provided insights into its potential therapeutic applications in metabolic disorders.

作用機序

The mechanism of action of tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes such as cell growth, differentiation, and apoptosis .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of tert-butyl piperidine carbamates, which vary in substituent positions, chain lengths, and functional groups. Key structural analogs include:

Key Observations

Positional Isomerism: The 3-aminopropyl analog (target compound) and its 4-position isomer (CAS 150349-65-8) share identical molecular formulas (C₁₃H₂₆N₂O₂) but differ in steric accessibility. The 4-substituted isomer exhibits enhanced pharmacokinetic properties in some studies due to reduced steric hindrance during receptor binding. In contrast, the 3-position substitution in the target compound may favor intramolecular interactions in crystallography applications.

Chain Length and Reactivity: Shorter chains (e.g., 1-aminoethyl in CAS 1235439-55-0) reduce hydrophobicity compared to the 3-aminopropyl group, impacting solubility and metabolic stability.

Functional Group Variations :

- Carbamoyl or sulfonamido groups (e.g., CAS 1349702-34-6) replace the primary amine, altering electronic properties and enabling diverse reactivity in coupling reactions.

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Key Trends

- Lipophilicity: Longer alkyl chains (e.g., 3-aminopropyl) increase LogP, favoring membrane permeability but reducing aqueous solubility.

- Stability: Hygroscopicity in aminoethyl analogs (CAS 1235439-55-0) limits their utility in humid environments.

生物活性

Overview

tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate is a chemical compound with significant implications in medicinal chemistry and biological research. This compound features a piperidine ring, a tert-butyl ester, and an aminopropyl side chain, contributing to its biological activity and versatility as a synthetic intermediate. The following sections delve into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- Structural Features : The compound comprises a piperidine ring substituted with a tert-butyl group and a 3-aminopropyl chain, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:

- Ligand Binding : The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity.

- Cellular Signaling : This interaction can influence cellular signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator.

- Neuroprotective Effects : In studies involving models of neurodegenerative diseases, this compound demonstrated protective effects against neurotoxic agents like amyloid-beta .

- Pharmaceutical Applications : It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other diseases.

Neuroprotective Activity

A notable study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings indicated that compounds structurally similar to this compound reduced amyloid-beta aggregation, suggesting potential therapeutic applications in Alzheimer's treatment .

Enzyme Modulation Studies

Research has highlighted the role of this compound in modulating enzyme activity. For instance, it was found to inhibit specific deubiquitinases, leading to enhanced protein stability in cellular models. This finding underscores its potential use in targeted protein stabilization strategies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate | Similar piperidine structure but different substitution | Variations in side chains affect biological properties |

| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | Different amino group position | Influences receptor binding affinity |

| tert-Butyl 2-(4-methylaminobutyl)piperidine-1-carboxylate | Longer side chain with methyl substitution | Enhanced lipophilicity may influence activity |

This table illustrates how structural variations among related compounds can significantly impact their biological activity and potential applications.

Q & A

Q. What challenges arise when scaling up synthesis from lab to pilot plant?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。